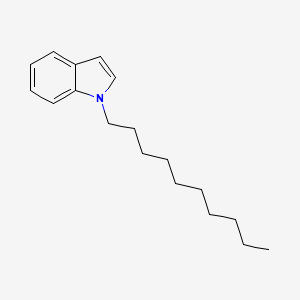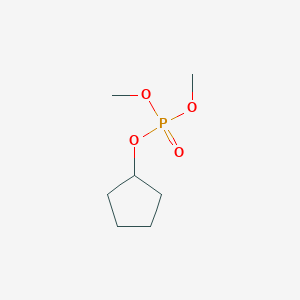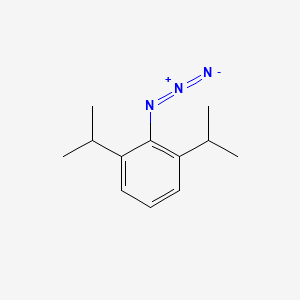
Benzenamine, 2-(1-cyclopenten-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-(1-cyclopenten-1-yl)-: is an organic compound with the molecular formula C₁₁H₁₃N. It is a derivative of benzenamine (aniline) where a cyclopentenyl group is attached to the second position of the benzene ring. This compound is of interest due to its unique structure, which combines the aromatic properties of benzenamine with the cyclic characteristics of cyclopentene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(1-cyclopenten-1-yl)- typically involves the reaction of benzenamine with cyclopentenone under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where benzenamine is reacted with cyclopentenone in the presence of a palladium catalyst and a base. This reaction proceeds through a series of steps including oxidative addition, migratory insertion, and reductive elimination to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions: Benzenamine, 2-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and nitro derivatives.
Reduction: Amines and hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzenamine, 2-(1-cyclopenten-1-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine: Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, Benzenamine, 2-(1-cyclopenten-1-yl)- can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of Benzenamine, 2-(1-cyclopenten-1-yl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopentenyl group may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparación Con Compuestos Similares
Benzenamine (Aniline): The parent compound, which lacks the cyclopentenyl group.
Cyclopentylamine: A compound where the amine group is attached to a cyclopentane ring instead of a benzene ring.
2-Cyclopenten-1-ylamine: A compound with the amine group attached directly to the cyclopentene ring.
Uniqueness: Benzenamine, 2-(1-cyclopenten-1-yl)- is unique due to the presence of both an aromatic benzene ring and a cyclopentenyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propiedades
| 138850-22-3 | |
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-(cyclopenten-1-yl)aniline |
InChI |
InChI=1S/C11H13N/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-5,7-8H,1-2,6,12H2 |
Clave InChI |
VPQYYBAYDFJLTG-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)

![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)


